molecular formula C15H11F3N4 B5565337 5-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole

5-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole

Cat. No.: B5565337
M. Wt: 304.27 g/mol
InChI Key: PMEOCGVXFPYJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. The presence of the trifluoromethyl group and the phenyl groups makes this compound particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide in the presence of a base, followed by cyclization to form the tetrazole ring. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for industrial applications, and methods such as high-pressure liquid chromatography (HPLC) are often employed for purification .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect .

Properties

IUPAC Name

5-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4/c16-15(17,18)13-8-4-5-11(9-13)10-22-20-14(19-21-22)12-6-2-1-3-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEOCGVXFPYJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.